molecular formula C16H11BrO5 B289194 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone

2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone

Cat. No. B289194
M. Wt: 363.16 g/mol
InChI Key: DVWXJIHTOHWROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "Bromo-DragonFLY" and is a derivative of phenethylamine. The purpose of

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone is not fully understood. However, it is believed that the compound acts as a partial agonist of the 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This activation can result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone has a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. Additionally, the compound has been shown to induce hallucinations, altered perception, and changes in mood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone can lead to severe adverse effects, including seizures and death.

Future Directions

There are several future directions for the study of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone. One possible direction is the development of new drugs for the treatment of neurological disorders based on the structure of this compound. Another direction is the study of the role of the 5-HT2A receptor in various physiological and pathological processes using this compound as a tool. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone and its potential toxicity.

Synthesis Methods

The synthesis of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone involves the reaction of 2,5-dimethoxybenzaldehyde with 2-bromo-4,5-methylenedioxyphenylacetonitrile in the presence of a base. The resulting product is then reduced using a reducing agent to obtain the final product. This synthesis method has been well documented in the literature and is considered to be a reliable method for producing high-quality 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone has a high affinity for the 5-HT2A receptor, which is a key receptor involved in the regulation of mood, cognition, and perception. This makes 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone a potential candidate for the development of new drugs for the treatment of various neurological disorders.

properties

Molecular Formula

C16H11BrO5

Molecular Weight

363.16 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C16H11BrO5/c17-11-6-16-15(21-8-22-16)5-10(11)12(18)3-9-1-2-13-14(4-9)20-7-19-13/h1-2,4-6H,3,7-8H2

InChI Key

DVWXJIHTOHWROR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)C3=CC4=C(C=C3Br)OCO4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)C3=CC4=C(C=C3Br)OCO4

Origin of Product

United States

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